N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride
Overview
Description
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is known for its anticholinergic properties and acts as a muscarinic acetylcholine receptor antagonist. This compound has been studied for its potential therapeutic applications in various central nervous system disorders, including Parkinson’s disease and Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride typically involves the reaction of N-benzyl-N-methylpyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume
Automated systems: For precise control of reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-benzyl-N-methyl-3-pyrrolidinamine N-oxide
Reduction: N-benzyl-3-pyrrolidinamine
Substitution: Various N-substituted derivatives
Scientific Research Applications
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: Studied for its effects on neurotransmitter systems and its potential as a research tool in neuropharmacology
Medicine: Investigated for its therapeutic potential in treating central nervous system disorders such as Parkinson’s disease and Alzheimer’s disease
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. This means it binds to muscarinic receptors in the central nervous system, blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting these receptors, the compound can modulate neurotransmission and potentially alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylpyrrolidin-3-amine: A closely related compound with similar chemical properties
N-Benzylmethylamine: Another related compound used in various chemical reactions
Uniqueness
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt, which enhances its solubility and stability. Its anticholinergic properties and potential therapeutic applications in central nervous system disorders further distinguish it from other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWKKVNQJXCJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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